molecular formula C28H30INO B1683870 Idoxifen CAS No. 116057-75-1

Idoxifen

Katalognummer: B1683870
CAS-Nummer: 116057-75-1
Molekulargewicht: 523.4 g/mol
InChI-Schlüssel: JJKOTMDDZAJTGQ-DQSJHHFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Efficacy in Metastatic Breast Cancer

Idoxifene has been evaluated in several clinical trials for its effectiveness in treating metastatic breast cancer, particularly in patients who have developed resistance to tamoxifen. In a randomized phase II trial involving 56 postmenopausal women with advanced breast cancer, idoxifene demonstrated modest clinical activity. The overall clinical benefit rate was reported at 16%, with a median duration of clinical benefit of 9.8 months . In comparison, an increased dose of tamoxifen did not yield any objective responses in the same cohort .

Study Population Dosage Clinical Benefit Rate Median Duration
Phase II Trial56 postmenopausal women40 mg/day idoxifene16%9.8 months
Tamoxifen ComparisonSame cohortIncreased dose of tamoxifen9%Not specified

Comparison with Tamoxifen

In another study comparing idoxifene directly with tamoxifen among 321 postmenopausal patients, idoxifene showed similar efficacy and toxicity profiles. The complete response plus partial response rates were 13% for idoxifene compared to 9% for tamoxifen . Notably, the median time to progression was longer for idoxifene (166 days) than for tamoxifen (140 days), suggesting a potential advantage in treatment duration .

Effects on Bone Health and Lipid Metabolism

Idoxifene has also been studied for its effects on bone mineral density and lipid profiles in postmenopausal women. In ovariectomized rat models, idoxifene completely prevented bone loss and significantly reduced total serum cholesterol levels . This dual action suggests that idoxifene may not only serve as an effective anti-cancer agent but also promote bone health and improve lipid metabolism.

Parameter Effect of Idoxifene
Bone Mineral DensityPrevented loss in lumbar and proximal tibial bones
Total Serum CholesterolReduced significantly at doses of 0.5 mg/kg/day

Mechanistic Insights

Research indicates that idoxifene operates through specific mechanisms that differentiate it from traditional estrogens. It exhibits minimal uterotrophic activity while blocking estrogen-induced gene expression in endometrial cells . This mechanism is crucial as it suggests a lower risk of endometrial hyperplasia compared to other treatments.

Safety Profile

The safety profile of idoxifene appears favorable when compared to tamoxifen. Reported adverse effects such as hot flashes and mild nausea were similar between both drugs . This similarity in side effects indicates that idoxifene may be a viable alternative for patients who cannot tolerate tamoxifen or have developed resistance.

Wirkmechanismus

Target of Action

Idoxifene is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It primarily targets estrogen receptors (ERs), acting as an antagonist . ERs are nuclear receptors that are activated by the hormone estrogen . They play a crucial role in the regulation of the reproductive system, bone health, cardiovascular system, and other critical physiological functions .

Mode of Action

Idoxifene interacts with its targets, the ERs, by binding to them . This binding inhibits the agonist activity of estrogen in intact rats . Idoxifene is an agonist through the estrogen response element (ERE) and exhibits similar postreceptor effects to estrogen in bone-forming osteoblasts . In human endometrial cells, where estrogen is a potent agonist through the ere, idoxifene has negligible agonist activity . Moreover, idoxifene was able to block estrogen-induced gene expression in endometrial cells .

Biochemical Pathways

Idoxifene affects several biochemical pathways. It prevents bone loss by acting as an agonist through the ERE in bone-forming osteoblasts . It also stimulates osteoclast apoptosis, contributing to the maintenance of bone homeostasis . In addition, idoxifene inhibits calmodulin, a calcium-binding protein involved in cell signal transduction pathways .

Pharmacokinetics

Idoxifene has been shown to have linear pharmacokinetics with a terminal half-life of approximately 3 weeks . Steady-state concentrations of idoxifene are 50% higher than those of tamoxifen given at the same dose . These properties impact the bioavailability of idoxifene, influencing its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of idoxifene’s action are multifaceted. It prevents loss of bone mineral density (BMD) in ovariectomized rats, indicating its potential in preventing osteoporosis . Idoxifene also reduces total serum cholesterol . On a cellular level, it displays minimal uterotrophic activity in ovariectomized rats and inhibits the agonist activity of estrogen in intact rats . Histologically, myometrial and endometrial atrophy were observed in both idoxifene and vehicle-treated ovariectomized rats .

Action Environment

Factors such as temperature, climate, radiation, air pollutants, nutrition, and toxic substances can affect human physiology and, consequently, the action of drugs

Biochemische Analyse

Vorbereitungsmethoden

Die Synthese von Idoxifen umfasst mehrere Schritte. Eine der großtechnischen Syntheserouten umfasst die folgenden Schritte :

    Friedel-Crafts-Acylierung: 2-Chlorethoxybenzol wird mit 2-Phenylbuttersäure acyliert.

    Reaktion mit 4-Iodphenyllithium: Der resultierende Keton wird dann mit 4-Iodphenyllithium umgesetzt, das durch Monolithiierung von 1,4-Diiodbenzol hergestellt wird.

    Bildung des Endprodukts: Das Endprodukt, this compound, wird nach der Reinigung erhalten.

Analyse Chemischer Reaktionen

Idoxifen durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Es kann reduziert werden, um deiodierte Derivate zu bilden.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Jodatoms.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Vergleich Mit ähnlichen Verbindungen

Idoxifen ähnelt anderen selektiven Östrogenrezeptormodulatoren wie Tamoxifen, Raloxifen und Toremifen . es hat einzigartige Eigenschaften, die es von diesen abheben:

Diese einzigartigen Eigenschaften machen this compound zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Idoxifene is a novel selective estrogen receptor modulator (SERM) that has garnered attention for its unique biological activities, particularly in the context of bone health and lipid metabolism. This compound exhibits a distinct pharmacological profile compared to traditional SERMs like tamoxifen, making it a subject of interest in various clinical and preclinical studies.

Idoxifene demonstrates a tissue-selective mechanism of action, functioning as an estrogen agonist in bone tissue while acting as an antagonist in the uterus. This selective activity is attributed to its stronger affinity for estrogen receptor alpha (ERα) compared to tamoxifen, with a reported 2.5 to 5-fold greater affinity . The compound inhibits estrogen-induced gene expression in endometrial cells, thereby minimizing the risk of uterine hyperplasia, a common side effect associated with other SERMs .

Effects on Bone Health

Research indicates that idoxifene effectively prevents bone loss, particularly in ovariectomized (Ovx) rat models. In a study where idoxifene was administered at doses of 0.5 mg/kg·day and 2.5 mg/kg·day, significant preservation of lumbar and proximal tibial bone mineral density (BMD) was observed over a two-month treatment period . This suggests that idoxifene can mitigate the adverse effects of estrogen withdrawal on bone health.

Lipid Metabolism

Idoxifene also exhibits beneficial effects on lipid metabolism. It was shown to reduce total serum cholesterol levels in Ovx rats, with maximal reduction observed at the lower dose of 0.5 mg/kg·day . This lipid-lowering effect may contribute to its potential cardiovascular benefits.

Uterine Effects

Unlike tamoxifen, idoxifene displays minimal uterotrophic activity, which is critical for reducing the risk of endometrial cancer associated with long-term SERM use. Histological evaluations revealed myometrial and endometrial atrophy in Ovx rats treated with idoxifene, reinforcing its antagonistic effects on uterine tissue .

Efficacy and Tolerability

Clinical trials have demonstrated that idoxifene is well-tolerated among patients with metastatic breast cancer. A phase I study indicated that while some patients experienced mild side effects (e.g., hot flashes), these were comparable to those seen with tamoxifen . In another randomized phase II study focusing on breast cancer treatment, idoxifene showed promise in stabilizing disease progression in some patients .

Comparative Studies

A direct comparison between idoxifene and tamoxifen revealed that idoxifene has reduced agonist activity on breast and uterine tissues compared to tamoxifen, which may make it a safer alternative for long-term use in hormone-sensitive cancers .

Data Summary

Parameter Idoxifene Tamoxifen
Affinity for ERα 2.5-5 fold greaterStandard
Bone Density Preservation Significant (Ovx rats)Moderate
Cholesterol Reduction Yes (maximal at 0.5 mg/kg)Not specified
Uterotrophic Activity MinimalModerate
Common Side Effects Hot flashes (13%)Hot flashes (15%)

Eigenschaften

IUPAC Name

1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKOTMDDZAJTGQ-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043926
Record name Idoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116057-75-1
Record name Idoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116057-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idoxifene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idoxifene
Reactant of Route 2
Reactant of Route 2
Idoxifene
Reactant of Route 3
Idoxifene
Reactant of Route 4
Reactant of Route 4
Idoxifene
Reactant of Route 5
Reactant of Route 5
Idoxifene
Reactant of Route 6
Reactant of Route 6
Idoxifene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.